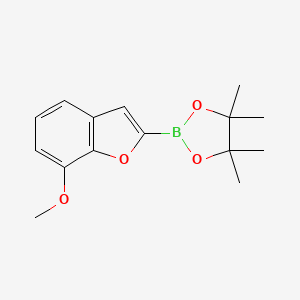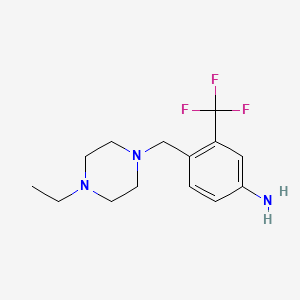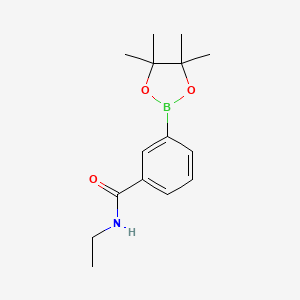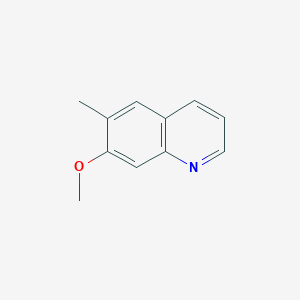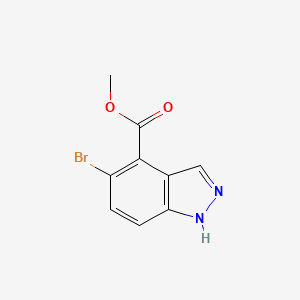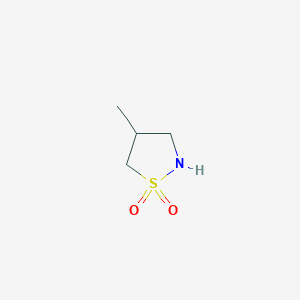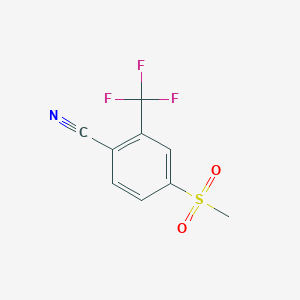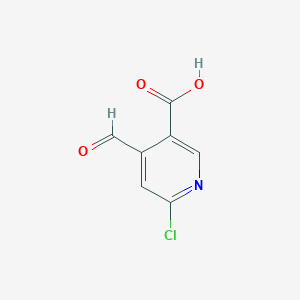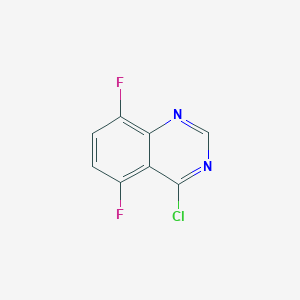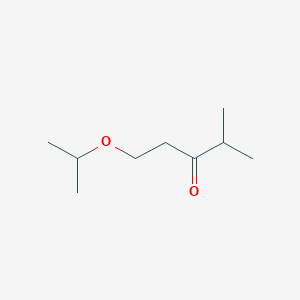
4-Methyl-1-(propan-2-yloxy)pentan-3-one
Übersicht
Beschreibung
“4-Methyl-1-(propan-2-yloxy)pentan-3-one” is a chemical compound with the CAS number 1250322-96-3 . It has a molecular formula of C9H18O2 and a molecular weight of 158.24 .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1-(propan-2-yloxy)pentan-3-one” is based on its molecular formula, C9H18O2 . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-1-(propan-2-yloxy)pentan-3-one” are not fully detailed in the available sources. It’s known that the compound has a molecular weight of 158.24 and a molecular formula of C9H18O2 . Other properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis in Engineered Microorganisms
Pentanol isomers, including compounds related to 4-Methyl-1-(propan-2-yloxy)pentan-3-one, are synthesized as biofuels in engineered microorganisms. These chemicals, found as natural by-products of microbial fermentations, have potential applications as biofuels. However, their production levels are still low for industrial applications, but ongoing research in metabolic engineering shows promise for increased production efficiency (Cann & Liao, 2009).
Novel Tetra-Substituted Metal-Free and Metallophthalocyanines
Research on novel peripherally tetra-substituted metal-free and metallophthalocyanines includes synthesis involving derivatives of 4-Methyl-1-(propan-2-yloxy)pentan-3-one. These compounds are synthesized and characterized for potential applications in various fields, including materials science and catalysis (Acar et al., 2012).
X-Ray Structures and Computational Studies
The compound has been the subject of X-ray structures and computational studies, particularly in the context of cathinones. This research is essential in understanding the molecular structure and behavior of similar compounds (Nycz et al., 2011).
Synthesis, Antimicrobial, and Antiradical Activity
Research on the synthesis, antimicrobial, and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones includes intermediates of compounds similar to 4-Methyl-1-(propan-2-yloxy)pentan-3-one. These compounds are tested against various human pathogens, contributing to the development of new pharmaceuticals and antimicrobial agents (Čižmáriková et al., 2020).
Oxidation Kinetics Studies
Oxidation of aliphatic ketones like 4-Methyl-1-(propan-2-yloxy)pentan-3-one has been studied to understand the kinetics and mechanisms of these reactions, which is crucial for chemical manufacturing and processing industries (Mahadevappa et al., 1986).
Curtis Reactions with Zn Complexes
The compound is also involved in studies of Curtis reactions with zinc complexes. Such research contributes to the development of new compounds with potential applications in catalysis and materials science (Patricio-Rangel et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-1-propan-2-yloxypentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)9(10)5-6-11-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDZLGWXWPBDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(propan-2-yloxy)pentan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



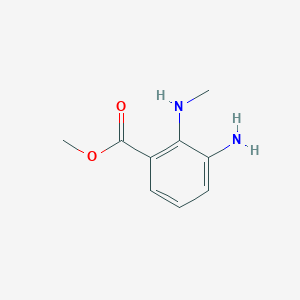
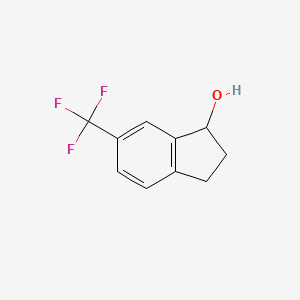
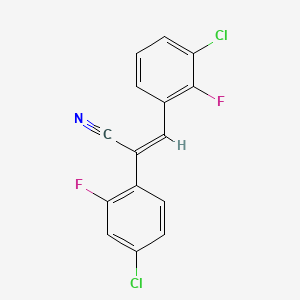
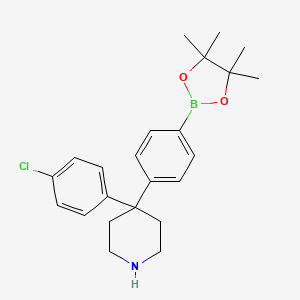
![N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide](/img/structure/B1428686.png)
